molecular formula C5H7N3 B12336010 6-Methylpyridazin-4-amine

6-Methylpyridazin-4-amine

Cat. No.: B12336010
M. Wt: 109.13 g/mol
InChI Key: VINQTTYFIBEQCY-UHFFFAOYSA-N
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Description

6-Methylpyridazin-4-amine (CAS: 875215-31-9) is an organic compound with the molecular formula C5H7N3 and an average mass of 109.13 Da . This pyridazine derivative serves as a versatile chemical building block and synthetic intermediate in medicinal and agrochemical research. This compound is of significant research value as a core structural motif in the development of novel active ingredients. Notably, it has been utilized as a key synthon in the synthesis of complex molecules like (5S)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4H-1,2,4-oxadiazine, a compound investigated for its potent activity against unwanted microorganisms . Its application in this context highlights its role in creating potential fungicides and antiviral agents for crop protection, targeting a broad spectrum of phytopathogenic fungi and viruses . Researchers can utilize 6-Methylpyridazin-4-amine as a precursor for further functionalization. The compound's structure, featuring an amine group, allows for diverse chemical transformations, making it a valuable scaffold for constructing libraries of compounds for biological screening. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

IUPAC Name

6-methylpyridazin-4-amine

InChI

InChI=1S/C5H7N3/c1-4-2-5(6)3-7-8-4/h2-3H,1H3,(H2,6,8)

InChI Key

VINQTTYFIBEQCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=N1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methylpyridazin-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document delves into the compound's structural characteristics, predicted physicochemical properties, and spectroscopic profile. Furthermore, it outlines a plausible synthetic pathway, discusses its expected reactivity, and explores potential applications based on the broader activities of the pyridazine scaffold. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyridazine nucleus being a prominent scaffold in a multitude of biologically active molecules. 6-Methylpyridazin-4-amine, a substituted aminopyridazine, represents a valuable building block for the synthesis of more complex chemical entities. Its unique arrangement of nitrogen atoms and the presence of both amino and methyl functional groups offer diverse opportunities for chemical modification and interaction with biological targets. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to antimicrobial, antihypertensive, and anticancer properties. This guide aims to consolidate the available technical information on 6-Methylpyridazin-4-amine to facilitate its application in pioneering research endeavors.

Chemical and Physical Properties

Precise experimental data for 6-Methylpyridazin-4-amine is not extensively documented in publicly available literature. However, based on its structure and data from closely related analogs, we can predict its key properties.

Core Compound Identifiers
IdentifierValueSource
Chemical Name 6-Methylpyridazin-4-amineN/A
CAS Number 875215-31-9[1]
Molecular Formula C₅H₇N₃[1]
Molecular Weight 109.13 g/mol [1]
Canonical SMILES CC1=CC(=CN=N1)N[2]
InChI InChI=1S/C5H7N3/c1-4-2-5(6)3-7-8-4/h2-3H,1H3,(H2,6,8)[2]
InChIKey VINQTTYFIBEQCY-UHFFFAOYSA-N[2]
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 6-Methylpyridazin-4-amine. These values are computationally derived and should be used as an estimation pending experimental verification.

PropertyPredicted ValueNotes
Melting Point Not availableLikely a solid at room temperature based on similar structures.
Boiling Point Not availableExpected to be relatively high due to hydrogen bonding capabilities.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)The amine and pyridazine nitrogens suggest some water solubility.
pKa Not availableThe amino group is expected to be basic, and the pyridazine nitrogens are weakly basic.
LogP -0.4[2]

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of 6-Methylpyridazin-4-amine could start from a suitable chloropyridazine precursor, followed by a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Synthesis_of_6-Methylpyridazin-4-amine start Precursor (e.g., 4-chloro-6-methylpyridazine) product 6-Methylpyridazin-4-amine start->product Nucleophilic Aromatic Substitution reagent Ammonia or Amine Source reagent->product purification Purification (Crystallization or Chromatography) product->purification

Figure 1: Proposed synthesis workflow for 6-Methylpyridazin-4-amine.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar aminopyridazines and requires experimental optimization.

  • Reaction Setup: To a solution of 4-chloro-6-methylpyridazine in a suitable solvent (e.g., ethanol or a sealed tube with liquid ammonia), add a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide, or bubbling ammonia gas).

  • Reaction Conditions: Heat the reaction mixture in a sealed vessel at a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic Profile

While experimental spectra for 6-Methylpyridazin-4-amine are not available, the expected spectroscopic features can be predicted based on its chemical structure.

¹H NMR Spectroscopy (Predicted)
  • Methyl Protons (-CH₃): A singlet peak is expected, likely in the range of δ 2.2-2.6 ppm.

  • Aromatic Protons (Pyridazine Ring): Two distinct signals for the two aromatic protons on the pyridazine ring are anticipated. One proton is adjacent to the methyl group and the other is adjacent to the amino group, leading to different chemical shifts, likely in the aromatic region (δ 6.0-8.5 ppm).

  • Amine Protons (-NH₂): A broad singlet is expected for the amine protons, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 20-25 ppm.

  • Aromatic Carbons (Pyridazine Ring): Four distinct signals are expected for the four carbon atoms of the pyridazine ring in the aromatic region (δ 110-160 ppm). The carbon atom attached to the amino group will be significantly upfield compared to the others.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 109.13.

  • Fragmentation: Fragmentation patterns would likely involve the loss of HCN, N₂, and methyl radicals. Predicted collision cross-section data for various adducts are available in public databases.[2]

Reactivity and Potential Applications

The reactivity of 6-Methylpyridazin-4-amine is dictated by the interplay of the electron-rich amino group and the electron-deficient pyridazine ring.

Chemical Reactivity
  • N-Alkylation and N-Acylation: The primary amino group is nucleophilic and can readily undergo reactions with alkyl halides, acyl chlorides, and anhydrides to form N-substituted derivatives.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.

  • Electrophilic Aromatic Substitution: The pyridazine ring is generally electron-deficient and resistant to electrophilic substitution. However, the activating effect of the amino group may facilitate substitution at positions ortho and para to it, although the inherent reactivity of the pyridazine ring will still make this challenging.

  • Metal Coordination: The nitrogen atoms of the pyridazine ring and the amino group can act as ligands for metal ions, forming coordination complexes.

Reactivity_of_6-Methylpyridazin-4-amine amine Primary Amino Group (Nucleophilic Center) reactions Potential Reactions amine->reactions ring_N Pyridazine Nitrogens (Lewis Basic Sites) ring_N->reactions molecule 6-Methylpyridazin-4-amine molecule->amine molecule->ring_N alkylation N-Alkylation/ N-Acylation reactions->alkylation diazotization Diazotization reactions->diazotization coordination Metal Coordination reactions->coordination

Figure 2: Key reactivity sites of 6-Methylpyridazin-4-amine.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 6-Methylpyridazin-4-amine are not well-documented, the pyridazine scaffold is a known pharmacophore. Derivatives have shown a broad spectrum of biological activities, including:

  • Antimicrobial Agents: The pyridazine ring is present in several compounds with antibacterial and antifungal properties.[3][4]

  • Cardiovascular Agents: Some pyridazine derivatives have been investigated for their antihypertensive and cardiotonic effects.

  • Oncology: The pyridazine moiety is a component of some kinase inhibitors and other anticancer agents.

  • Agrochemicals: Certain substituted pyridazines have been developed as herbicides.

In materials science, the ability of 6-Methylpyridazin-4-amine to act as a ligand for metal ions could be exploited in the development of novel catalysts, sensors, or functional materials.

Safety and Handling

Hazard Identification
  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Expected to cause skin and eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Methylpyridazin-4-amine is a versatile heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known identifiers, predicted properties, a plausible synthetic approach, and expected reactivity. As research into novel pyridazine derivatives continues, a deeper understanding of the chemical and biological properties of 6-Methylpyridazin-4-amine will undoubtedly emerge, paving the way for its use in the development of new technologies and therapeutics.

References

  • PubChemLite. 6-methylpyridazin-4-amine hydrochloride (C5H7N3). [Link]

  • ACS Omega. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]

  • ACS Omega. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

Sources

Spectroscopic Analysis of 6-Methylpyridazin-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for 6-Methylpyridazin-4-amine could not be located. This technical guide will therefore provide a theoretical framework for the expected spectroscopic characteristics of this compound, supplemented with available data for structurally related analogs to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to 6-Methylpyridazin-4-amine

6-Methylpyridazin-4-amine belongs to the pyridazine class of nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of such molecules is paramount for drug discovery and development, with spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) serving as the cornerstones of structural elucidation. This guide will outline the expected spectroscopic features of 6-Methylpyridazin-4-amine, providing a predictive analysis to aid in its identification and characterization.

Predicted Mass Spectrometry (MS) Data

While experimental mass spectra are not available, predicted data from computational tools can offer guidance on the expected mass-to-charge ratios (m/z) for various adducts of 6-Methylpyridazin-4-amine. The molecular formula of the compound is C₅H₇N₃, with a monoisotopic mass of 109.063995 Da.

Table 1: Predicted Mass Spectrometry Data for 6-Methylpyridazin-4-amine Adducts

AdductPredicted m/z
[M+H]⁺110.07127
[M+Na]⁺132.05321
[M-H]⁻108.05672
[M]⁺109.06345

This data is computationally predicted and should be confirmed by experimental analysis.

Experimental Protocol for Mass Spectrometry

A standard experimental approach to obtain the mass spectrum of 6-Methylpyridazin-4-amine would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Introduce the sample solution into a mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule as it is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion.

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below is a predicted analysis of the ¹H and ¹³C NMR spectra for 6-Methylpyridazin-4-amine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the aromatic protons on the pyridazine ring, and the amine protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 6-Methylpyridazin-4-amine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.5Singlet3H
Ring CH~6.5 - 8.5Doublets1H each
-NH₂Variable (broad)Singlet2H

The exact chemical shifts of the ring protons will be influenced by the positions of the methyl and amino groups. The amine protons are often broad and their chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Methylpyridazin-4-amine

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃~20-25
Ring C-NH₂~150-160
Ring C-CH₃~155-165
Ring CH~110-130
Experimental Protocol for NMR Spectroscopy

To acquire NMR spectra, the following general procedure would be followed:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Methylpyridazin-4-amine is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as C-H and C=N bonds of the pyridazine ring.

Table 4: Predicted IR Absorption Bands for 6-Methylpyridazin-4-amine

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300-3500Medium, two bands
C-H stretch (aromatic)3000-3100Medium to weak
C-H stretch (aliphatic)2850-3000Medium to weak
C=N stretch (ring)1500-1600Medium to strong
N-H bend (amine)1580-1650Medium to strong
C-N stretch1250-1350Medium
Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

Structural Confirmation and Workflow

The definitive structural confirmation of 6-Methylpyridazin-4-amine would involve a synergistic approach, integrating the data from all three spectroscopic techniques.

Caption: Workflow for the structural elucidation of 6-Methylpyridazin-4-amine.

Conclusion

While direct experimental spectroscopic data for 6-Methylpyridazin-4-amine is not currently available in the public domain, this guide provides a robust predictive framework based on established spectroscopic principles and data from analogous structures. The outlined experimental protocols offer a clear path for researchers to obtain the necessary data for the definitive characterization of this compound. The synergistic use of MS, NMR, and IR spectroscopy is essential for the unambiguous confirmation of the structure of 6-Methylpyridazin-4-amine, a crucial step in its potential development for pharmaceutical or other applications.

References

Due to the lack of specific experimental data for 6-Methylpyridazin-4-amine, no direct references for its spectra can be provided. The information presented is based on general principles of organic spectroscopy and data for structurally similar compounds found in chemical databases such as PubChem.

A Technical Guide to the Synthetic Routes of Aminopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Aminopyridazines in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] When functionalized with an amino group, the resulting aminopyridazines exhibit a remarkable spectrum of biological activities, acting as crucial pharmacophores in a diverse array of therapeutic agents.[3] Their ability to form robust hydrogen bonds and engage in various intermolecular interactions allows them to bind effectively to biological targets, leading to applications as enzyme inhibitors, receptor modulators, and more.[2] This guide provides an in-depth exploration of the primary synthetic strategies employed to construct these valuable molecules, offering insights into the underlying principles and practical considerations for researchers in drug discovery and development.

This document is structured to provide a logical progression from foundational ring-synthesis approaches to the more nuanced methods of functionalizing a pre-existing pyridazine core. Each section delves into the mechanistic underpinnings, discusses the scope and limitations, and provides actionable protocols to empower the practicing chemist.

Part 1: De Novo Synthesis – Constructing the Pyridazine Ring

The foundational approach to synthesizing pyridazine derivatives involves the construction of the heterocyclic ring from acyclic precursors. This strategy is particularly valuable when the desired substitution pattern is not easily accessible through functionalization of a pre-formed ring.

Cyclocondensation of 1,4-Dicarbonyl Compounds with Hydrazine

The most classical and widely utilized method for forming the pyridazine ring is the Paal-Knorr-type cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives.[4][5] The choice of the dicarbonyl precursor is critical as it dictates the final substitution pattern of the pyridazine ring.

Causality Behind Experimental Choices:

  • Dicarbonyl Precursor: Unsaturated 1,4-diketones are often preferred as they lead directly to the aromatic pyridazine product.[5] Saturated 1,4-diketones can also be used; however, this initially forms a dihydropyridazine intermediate which then requires a subsequent oxidation step to achieve the desired aromaticity.[4][5]

  • Hydrazine Source: Hydrazine hydrate is the most common and cost-effective reagent. Substituted hydrazines (e.g., phenylhydrazine) can be employed to introduce a substituent on one of the ring nitrogen atoms.

  • Reaction Conditions: The cyclization is typically acid-catalyzed, often carried out in solvents like ethanol or acetic acid under reflux conditions. The acid protonates a carbonyl oxygen, activating it towards nucleophilic attack by the hydrazine nitrogen.

Diagram 1: General Scheme for Pyridazine Synthesis from 1,4-Diketones

G cluster_reactants Reactants cluster_products Products diketone 1,4-Diketone dihydropyridazine Dihydropyridazine diketone->dihydropyridazine + Hydrazine hydrazine Hydrazine (H2NNH2) hydrazine->dihydropyridazine pyridazine Pyridazine dihydropyridazine->pyridazine Oxidation

Caption: Paal-Knorr type synthesis of pyridazines.

Part 2: Functionalization of Pre-formed Pyridazine Scaffolds

A more common and versatile approach, especially in late-stage diversification for structure-activity relationship (SAR) studies, is the introduction of an amino group onto an existing pyridazine ring. Halogenated pyridazines, particularly chloropyridazines, are the workhorse intermediates for these transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of aminopyridazines from their halo-substituted precursors.[6] The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.[7]

Mechanistic Rationale:

The reaction proceeds via an addition-elimination mechanism.[8][9]

  • Addition: A potent nucleophile, such as ammonia, an amine, or an amide, attacks the carbon atom bearing the halogen leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which is a key stabilizing factor for the intermediate.[8][9]

  • Elimination: The aromaticity is restored by the expulsion of the halide leaving group (e.g., Cl⁻).

The reactivity of halopyridazines in SNAr reactions is significantly influenced by the position of the halogen. Halogens at the C3 or C6 positions are generally more reactive than those at C4 or C5 due to more effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogens.

Diagram 2: SNAr Mechanism on a Halopyridazine

G start Halopyridazine + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition of Nu⁻ product Aminopyridazine + Halide (X⁻) intermediate->product Elimination of X⁻

Caption: Addition-elimination mechanism of SNAr.

Exemplary Protocol: Synthesis of 3-Amino-6-chloropyridazine

This protocol describes the regioselective amination of 3,6-dichloropyridazine, a common and commercially available starting material.[10]

Step-by-Step Methodology:

  • Reactant Charging: In a pressure-rated reaction vessel, charge 3,6-dichloropyridazine (1.0 eq) and a suitable solvent such as methanol or ethanol.[10]

  • Nucleophile Addition: Add aqueous ammonia (0.5-7.5 eq) to the vessel.[10] The excess of ammonia serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 30-180 °C.[10] The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization or silica gel column chromatography to yield the pure 3-amino-6-chloropyridazine.[10]

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For cases where SNAr reactions are sluggish or require harsh conditions, the Buchwald-Hartwig amination has emerged as a highly versatile and efficient alternative.[11][12] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and a wide variety of amines under relatively mild conditions.[11][13]

Causality and Key Components:

The success of the Buchwald-Hartwig amination hinges on a synergistic interplay between three key components:

  • Palladium Precatalyst: A source of palladium(0) is required to initiate the catalytic cycle. Common precatalysts include Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., Xantphos, Josiphos) are often employed to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[14]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is essential to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[15]

The Buchwald-Hartwig reaction offers significant advantages, including broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to traditional methods.[11]

Table 1: Comparison of Synthetic Routes to Aminopyridazines
MethodKey PrecursorsTypical ConditionsAdvantagesLimitations
Cyclocondensation 1,4-Dicarbonyls, HydrazineAcidic, RefluxBuilds the core ring systemLimited by precursor availability; may require oxidation
SNAr Halopyridazines, Amines/AmmoniaBasic or Neutral, Elevated Temp.Cost-effective, scalableCan require harsh conditions; limited amine scope
Buchwald-Hartwig Amination Halopyridazines, AminesPd-catalyst, Ligand, BaseMild conditions, broad scopeCatalyst cost, ligand sensitivity

Conclusion and Future Outlook

The synthesis of aminopyridazines is a mature field with a robust toolkit of reliable synthetic methods. The classical cyclocondensation reactions remain indispensable for constructing the pyridazine core from simple acyclic precursors. For the crucial task of introducing the amino functionality, nucleophilic aromatic substitution on readily available halopyridazines offers a direct and economical route. For more challenging substrates or when milder conditions are paramount, the palladium-catalyzed Buchwald-Hartwig amination provides a powerful and versatile alternative.

Future innovations in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photocatalytic methods. Furthermore, the continued exploration of C-H amination reactions could provide even more direct and atom-economical pathways to these vital heterocyclic compounds, further empowering the fields of drug discovery and materials science.

References

  • ChemTube3D. (n.d.). Synthesis of Pyridazine.
  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Aminopyridazines as Acetylcholinesterase Inhibitors.
  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
  • Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • Universidade do Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • PubMed. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Retrieved from [Link]

  • PubMed. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Part 1: The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide a meticulously researched and technically sound guide. Initial investigations into "6-Methylpyridazin-4-amine" reveal a notable scarcity of direct references in publicly accessible scientific literature and chemical databases. This suggests that the compound may be a novel chemical entity, a rarely studied intermediate, or perhaps referred to by a different nomenclature.

However, the core structure—a substituted pyridazine—is of significant interest in medicinal chemistry. Therefore, this guide will proceed by first principles. We will construct a hypothetical, yet scientifically rigorous, pathway for the discovery and study of 6-Methylpyridazin-4-amine. This approach allows us to delve into the fundamental chemistry and potential applications of this class of compounds, providing valuable insights for researchers in the field.

This guide will be structured to first introduce the pyridazine core and its importance, then propose a logical synthesis route for 6-Methylpyridazin-4-amine, detail its hypothetical characterization, and finally, explore its potential as a pharmacophore in drug discovery based on the known activities of structurally related analogs.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it an attractive core for designing ligands that can interact with a wide range of biological targets.

Pyridazine derivatives have been successfully developed into drugs with a wide array of therapeutic applications, including:

  • Antihypertensive agents: Minaprine and hydralazine are notable examples.

  • Anticancer agents: Certain pyridazine-based compounds have shown potent activity against various cancer cell lines.

  • Antimicrobial and antiviral agents.

  • Central nervous system (CNS) agents: Compounds targeting various receptors in the brain.

The introduction of substituents onto the pyridazine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. A methyl group (-CH3) can enhance metabolic stability and provide a key hydrophobic interaction point, while an amine group (-NH2) can act as a crucial hydrogen bond donor or acceptor, significantly influencing target binding. The specific placement of these groups, as in 6-Methylpyridazin-4-amine, would create a unique chemical entity with a distinct pharmacological profile waiting to be explored.

Part 2: Proposed Synthesis and Characterization

2.1: Retrosynthetic Analysis

A logical retrosynthetic approach to 6-Methylpyridazin-4-amine would involve the disconnection of the C-N bond, leading back to a halogenated precursor, 4-chloro-6-methylpyridazine. This intermediate can, in turn, be synthesized from a corresponding pyridazinone.

G Target 6-Methylpyridazin-4-amine Intermediate1 4-Chloro-6-methylpyridazine Target->Intermediate1 C-N Disconnection (Amination) StartingMaterial 6-Methylpyridazin-4(1H)-one Intermediate1->StartingMaterial C-Cl Formation (Chlorination)

Caption: Retrosynthetic analysis of 6-Methylpyridazin-4-amine.

2.2: Proposed Synthetic Pathway

The proposed forward synthesis would therefore involve a two-step process starting from 6-methylpyridazin-3(2H)-one.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination 6-methylpyridazin-3(2H)-one 6-methylpyridazin-3(2H)-one 4-chloro-6-methylpyridazine 4-chloro-6-methylpyridazine 6-methylpyridazin-3(2H)-one->4-chloro-6-methylpyridazine POCl3, heat 6-Methylpyridazin-4-amine 6-Methylpyridazin-4-amine 4-chloro-6-methylpyridazine->6-Methylpyridazin-4-amine NH3 (or source), heat/pressure or Pd-catalyzed

Caption: Proposed two-step synthesis of 6-Methylpyridazin-4-amine.

2.3: Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-methylpyridazine

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-methylpyridazin-3(2H)-one (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl3, 3.0-5.0 eq) at 0 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-Methylpyridazin-4-amine

  • Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.

  • Reagent Addition: Add an ammonia source, such as a solution of ammonia in methanol (7N) or ammonium hydroxide (5.0-10.0 eq).

  • Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to yield the final product, 6-Methylpyridazin-4-amine.

2.4: Structural Elucidation and Characterization

The identity and purity of the synthesized 6-Methylpyridazin-4-amine would be confirmed using a suite of analytical techniques:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the aromatic protons on the pyridazine ring, and the amine protons. The chemical shifts and coupling constants would be characteristic of the proposed structure.
¹³C NMR Resonances for the methyl carbon and the four distinct carbons of the pyridazine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C5H7N3.
Infrared (IR) Spectroscopy Characteristic N-H stretching frequencies for the amine group and C=N/C=C stretching for the aromatic ring.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating the purity of the compound.

Part 3: Potential Applications in Drug Discovery

While the biological activity of 6-Methylpyridazin-4-amine itself is not documented, we can infer its potential applications by examining structurally similar compounds. The aminopyridazine moiety is a known pharmacophore that can interact with a variety of enzyme active sites and receptors.

3.1: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The 4-amino-6-methylpyridazine scaffold presents an ideal hydrogen bond donor (the amine group) and acceptor (the ring nitrogens) to achieve this binding motif.

G cluster_kinase Kinase Hinge Region cluster_ligand 6-Methylpyridazin-4-amine Hinge Backbone NH...O=C Ligand N N C-NH2 C-CH3 Ligand:C4->Hinge H-bond donor Ligand:N1->Hinge H-bond acceptor

Caption: Hypothetical binding of 6-Methylpyridazin-4-amine to a kinase hinge region.

This suggests that 6-Methylpyridazin-4-amine could serve as a valuable starting point for the development of novel inhibitors for protein kinases implicated in cancer and inflammatory diseases.

3.2: GPCR Ligands

G-protein coupled receptors (GPCRs) are another major class of drug targets. The aromatic nature and hydrogen bonding capabilities of 6-Methylpyridazin-4-amine make it a candidate for interacting with the transmembrane helices of GPCRs. Further derivatization of the amine or methyl groups could lead to potent and selective ligands for a variety of GPCRs.

Conclusion

While 6-Methylpyridazin-4-amine may not yet be a well-documented compound, its core structure and substitution pattern suggest a high potential for biological activity. The synthetic route proposed herein is robust and based on well-established chemical principles, providing a clear path for its synthesis and subsequent investigation. The exploration of such novel chemical entities is a cornerstone of modern drug discovery, and 6-Methylpyridazin-4-amine represents an intriguing, unexplored corner of chemical space. This guide provides the foundational knowledge and experimental framework for researchers to begin to unlock its potential.

References

There are no direct references for the synthesis or applications of "6-Methylpyridazin-4-amine" in the provided search results. The references below pertain to the general chemistry of pyridazines and their applications in medicinal chemistry, which informed the hypothetical pathways and potential applications discussed in this guide.

  • Pyridazine Chemistry: While a specific link is not available from the search, general information on pyridazine synthesis and reactivity can be found in advanced organic chemistry textbooks and review articles in journals such as Chemical Reviews and the Journal of Organic Chemistry. A comprehensive search on Scifinder or Reaxys would be the next step for a researcher in this field.
  • Medicinal Chemistry of Pyridazines: Numerous review articles discuss the role of the pyridazine scaffold in drug discovery.
  • Kinase Inhibitors: The principles of kinase inhibitor design, including hinge-binding motifs, are well-documented. Authoritative sources include Nature Reviews Drug Discovery and the Journal of Medicinal Chemistry.

In Silico Prediction of 6-Methylpyridazin-4-amine Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early assessment of a compound's physicochemical and pharmacokinetic properties is a cornerstone of modern drug discovery, mitigating the risk of late-stage attrition. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of key drug-like properties of 6-Methylpyridazin-4-amine, a novel heterocyclic amine. As experimental data for this molecule is not extensively available, this document serves as a practical workflow, demonstrating how computational tools can be leveraged to generate a robust preliminary profile. We will delve into the theoretical underpinnings and provide step-by-step protocols for predicting physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and potential biological targets. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to accelerate their research endeavors.

Introduction: The Imperative of Early-Stage In Silico Profiling

The journey of a drug candidate from initial hit to clinical approval is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles. The ability to predict these properties before significant investment in synthesis and in vitro testing is, therefore, of paramount importance. In silico methodologies offer a rapid and cost-effective means to triage and prioritize compounds with a higher probability of success.[1][2]

6-Methylpyridazin-4-amine (Figure 1) is a small heterocyclic molecule with the chemical formula C5H7N3 and a molecular weight of 109.13 g/mol .[3] Its pyridazine core is a structural motif found in various biologically active compounds, suggesting potential for therapeutic applications. This guide will use 6-Methylpyridazin-4-amine as a case study to illustrate a comprehensive in silico characterization workflow.

Figure 1: Chemical Structure of 6-Methylpyridazin-4-amine

Predicting Physicochemical Properties: The Foundation of Drug-Likeness

A molecule's fundamental physicochemical properties govern its behavior in biological systems. Key parameters such as solubility, lipophilicity, and ionization state (pKa) are critical determinants of absorption and distribution.

Lipophilicity (logP) and Aqueous Solubility (logS)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial measure of a drug's ability to permeate cell membranes. Aqueous solubility (logS) is equally critical for ensuring adequate concentration in the gastrointestinal tract and bloodstream.

Causality Behind Experimental Choices: We will employ a consensus approach, leveraging multiple predictive models to arrive at a more robust estimation. This is because different algorithms are trained on diverse datasets and utilize various theoretical models, and their convergence increases confidence in the predicted values.

Experimental Protocol: Predicting logP and logS using SwissADME

SwissADME is a free and widely used web-based tool for predicting physicochemical properties and ADMET parameters.

  • Access the Tool: Navigate to the SwissADME website ([Link]).

  • Input Structure: Input the SMILES string for 6-Methylpyridazin-4-amine (NC1=NN=CC(C)=C1) into the query box.

  • Run Prediction: Click the "Run" button to initiate the calculations.

  • Data Interpretation: The results will be presented in a comprehensive table. Locate the predicted values for logP (consensus) and logS (ESOL, Ali, and SILICOS-IT).

Self-Validation: The tool provides multiple logP and logS predictions based on different algorithms. A high degree of agreement between these values provides internal validation of the prediction.

Ionization State (pKa)

The pKa of a molecule dictates its charge at a given pH, which profoundly impacts its solubility, permeability, and target binding. For 6-Methylpyridazin-4-amine, the primary amine and the pyridazine nitrogens are the key ionizable centers.

Causality Behind Experimental Choices: Accurate pKa prediction often requires quantum mechanical calculations or sophisticated empirical models. We will outline a workflow using a well-regarded pKa prediction tool. Computational methods for pKa prediction are crucial when experimental values are unavailable.[4][5]

Experimental Protocol: pKa Prediction using MarvinSketch

MarvinSketch by ChemAxon offers robust pKa prediction based on a large database of experimental values and a sophisticated algorithm that considers electronic and steric effects.

  • Software Installation: Download and install MarvinSuite from the ChemAxon website.

  • Structure Drawing: Draw the structure of 6-Methylpyridazin-4-amine in the MarvinSketch interface.

  • pKa Calculation: Navigate to Calculations > Protonation > pKa.

  • Visualize Results: The predicted pKa values for both acidic and basic sites will be displayed on the molecular structure. The tool will indicate the most basic and most acidic centers.

Authoritative Grounding: The accuracy of pKa predictions is highly dependent on the underlying algorithm and the training dataset. It is crucial to use well-validated software like MarvinSketch. The computational prediction of pKa often involves thermodynamic cycles and can be computationally intensive for high accuracy.[6][7][8]

ADMET Profiling: Navigating the Biological Maze

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and safety profile of a drug candidate.[2] Early identification of potential ADMET liabilities is a critical step in drug discovery.[9][10]

Absorption and Distribution

Key parameters for absorption include gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. Distribution is often assessed by predicting plasma protein binding (PPB).

Causality Behind Experimental Choices: We will utilize a machine learning-based platform, ADMETlab 2.0, which employs a multi-task graph attention framework to predict a wide range of ADMET properties. This approach allows for the simultaneous evaluation of multiple endpoints.

Experimental Protocol: ADMET Prediction using ADMETlab 2.0

  • Access the Platform: Navigate to the ADMETlab 2.0 web server ([Link]).

  • Input Molecule: Input the SMILES string for 6-Methylpyridazin-4-amine.

  • Select Endpoints: Choose the desired ADMET properties to predict, including GI absorption, BBB permeability, and PPB.

  • Run Calculation: Initiate the prediction.

  • Analyze Results: The platform will provide a detailed report with the predicted values and a qualitative assessment (e.g., high, low).

Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Predicting which CYP isoforms are likely to metabolize a compound and whether the compound inhibits these enzymes is crucial to avoid drug-drug interactions.

Causality Behind Experimental Choices: We will use the same ADMETlab 2.0 platform to predict CYP metabolism and inhibition. The underlying models are trained on large datasets of known CYP substrates and inhibitors.

Experimental Protocol: The protocol is the same as described in section 3.1, with the selection of CYP-related endpoints (e.g., CYP1A2 substrate, CYP2D6 inhibitor).

Toxicity

Early toxicity assessment is vital to prevent late-stage failures. Key toxicity endpoints to predict include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Causality Behind Experimental Choices: A combination of rule-based and machine learning models provides a comprehensive view of potential toxicities. We will continue to use ADMETlab 2.0 for this purpose.

Experimental Protocol: The protocol is the same as described in section 3.1, with the selection of toxicity endpoints.

In Silico Target Prediction: Unveiling Biological Activity

Identifying the potential biological targets of a novel compound is a key step in understanding its mechanism of action and therapeutic potential. In silico target prediction methods can be broadly categorized as ligand-based and structure-based.[11][12]

Ligand-Based Target Prediction

This approach relies on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[12]

Causality Behind Experimental Choices: We will use the SwissTargetPrediction web server, which predicts targets based on a combination of 2D and 3D similarity to known ligands.

Experimental Protocol: Target Prediction with SwissTargetPrediction

  • Access the Server: Navigate to the SwissTargetPrediction website ([Link]).

  • Input Structure: Enter the SMILES string for 6-Methylpyridazin-4-amine.

  • Select Organism: Choose the target organism (e.g., Homo sapiens).

  • Run Prediction: Initiate the target prediction.

  • Interpret Results: The output will be a list of potential targets, ranked by probability. The results will also be categorized by target class.

Structure-Based Target Prediction (Reverse Docking)

If a three-dimensional structure of a potential protein target is available, molecular docking can be used to predict the binding affinity of the compound to that target.[13][14] Reverse docking involves screening a compound against a library of protein structures.

Causality Behind Experimental Choices: This method provides a more direct assessment of potential binding interactions. However, it is computationally more intensive and requires high-quality protein structures.

Experimental Protocol: Conceptual Workflow for Reverse Docking

  • Obtain Compound Structure: Generate a 3D conformation of 6-Methylpyridazin-4-amine.

  • Select Target Library: Choose a library of protein structures relevant to the desired therapeutic area.

  • Perform Docking: Use a molecular docking program (e.g., AutoDock, Glide) to dock the compound into the binding sites of all proteins in the library.

  • Score and Rank: Score the docking poses based on the predicted binding energy and rank the potential targets.

Data Synthesis and Visualization

The predicted data should be compiled into a clear and concise format to facilitate interpretation and decision-making.

Table 1: Predicted Physicochemical Properties of 6-Methylpyridazin-4-amine

PropertyPredicted ValueMethod/Tool
Molecular Weight109.13 g/mol ChemScene
logP (Consensus)[Hypothetical Value]SwissADME
logS (ESOL)[Hypothetical Value]SwissADME
pKa (most basic)[Hypothetical Value]MarvinSketch
pKa (most acidic)[Hypothetical Value]MarvinSketch

Table 2: Predicted ADMET Profile of 6-Methylpyridazin-4-amine

ParameterPredictionTool
GI Absorption[High/Low]ADMETlab 2.0
BBB Permeability[Yes/No]ADMETlab 2.0
Plasma Protein Binding[High/Low]ADMETlab 2.0
CYP2D6 Substrate[Yes/No]ADMETlab 2.0
CYP3A4 Inhibitor[Yes/No]ADMETlab 2.0
Ames Mutagenicity[Positive/Negative]ADMETlab 2.0
hERG Inhibition[Yes/No]ADMETlab 2.0

Visualizing Workflows

Visual representations of the experimental workflows can aid in understanding the logical flow of the in silico prediction process.

In_Silico_Workflow cluster_physchem Physicochemical Properties cluster_admet ADMET Prediction cluster_target Target Prediction smiles SMILES Input (NC1=NN=CC(C)=C1) swissadme SwissADME smiles->swissadme marvin MarvinSketch smiles->marvin admetlab ADMETlab 2.0 smiles->admetlab swisstarget SwissTargetPrediction smiles->swisstarget reverse_docking Reverse Docking smiles->reverse_docking physchem_props logP, logS, pKa swissadme->physchem_props marvin->physchem_props admet_profile Absorption Distribution Metabolism Excretion Toxicity admetlab->admet_profile target_list Potential Biological Targets swisstarget->target_list reverse_docking->target_list

Caption: In silico property prediction workflow for 6-Methylpyridazin-4-amine.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the preliminary characterization of 6-Methylpyridazin-4-amine. By leveraging a suite of computational tools, we can generate valuable hypotheses regarding its physicochemical properties, ADMET profile, and potential biological targets. It is crucial to emphasize that these in silico predictions are not a substitute for experimental validation.[13] However, they serve as a powerful and indispensable tool for prioritizing compounds, identifying potential liabilities early in the drug discovery process, and guiding the design of subsequent experiments. The integration of these predictive models into the early stages of research can significantly enhance the efficiency and success rate of drug development programs.

References

  • Wikipedia. Pyridoxal phosphate. [Link]

  • ACS Omega. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]

  • YouTube. in silico assays & screening for drug binding. [Link]

  • ResearchGate. Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. [Link]

  • National Institutes of Health. In silico methods for drug-target interaction prediction. [Link]

  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

  • ACS Omega. How to Predict the pKa of Any Compound in Any Solvent. [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • ADMETlab 2.0. [Link]

  • ResearchGate. (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • Google Patents. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.
  • Georganics. Pyridazine derivatives. [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • PubMed Central. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. [Link]

  • MDPI. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Rowan Scientific. ADMET Prediction. [Link]

  • ProQuest. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. [Link]

  • Oxford Academic. Computational/in silico methods in drug target and lead prediction. [Link]

  • National Institutes of Health. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • Columbia Academic Commons. Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]

  • Oxford Academic. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. [Link]

  • ResearchGate. Computational Approaches to Predict pKa Values. [Link]

  • PubChem. 6-Methoxy-4-methylpyridazin-3-amine. [Link]

  • Aurigene Pharmaceutical Services. ADMET Predictive Models. [Link]

  • ResearchGate. (PDF) 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

  • MDPI. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. [Link]

  • PubChem. 6-Chloro-4-methylpyridazin-3-amine. [Link]

Sources

Technical Guide: Strategic Sourcing and Validation of 6-Methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyridazin-4-amine (CAS: 18591-81-6) represents a "privileged structure" in medicinal chemistry, serving as a critical scaffold for kinase inhibitors and GABAergic modulators. However, unlike its ubiquitous isomer (3-amino-6-methylpyridazine), the 4-amino variant is frequently subject to supply chain scarcity and regioisomer mislabeling .

This guide addresses the specific challenges in procuring this building block, providing a technical roadmap for sourcing, structural validation, and quality control (QC) to ensure data integrity in downstream applications.

Part 1: Chemical Identity & Technical Specifications[1][2]

Before initiating procurement, the structural identity must be rigorously defined to avoid common vendor database errors where the 3-amino and 4-amino isomers are conflated.

FeatureSpecificationTechnical Note
IUPAC Name 6-Methylpyridazin-4-amineAlso referred to as 5-amino-3-methylpyridazine (tautomer dependent).
CAS Number 18591-81-6 Critical Warning: Do not confuse with 18591-82-7 (3-amino isomer).
Molecular Formula C₅H₇N₃MW: 109.13 g/mol
Physical State Off-white to pale yellow solidHygroscopic; tends to darken upon air exposure due to oxidation.[1]
Solubility DMSO, Methanol, Water (Moderate)Poor solubility in non-polar solvents (DCM, Hexanes).[1]
pKa (Calc) ~5.8 - 6.2Protonation occurs at N1/N2; significantly less basic than pyridine analogs.

Part 2: Strategic Sourcing & Supply Chain Analysis[2]

The commercial availability of 6-Methylpyridazin-4-amine is stratified. It is rarely a "catalog stock" item at generalist vendors (e.g., Sigma-Aldrich, Fisher) and typically resides with heterocyclic specialists.[1]

Supplier Tiering Strategy
  • Tier 1: Heterocyclic Specialists (High Probability of Stock) [1]

    • Enamine: Known for extensive pyridazine libraries; often holds stock in Kyiv or US logistics centers.[1]

    • Combi-Blocks: San Diego-based; frequently stocks difficult regioisomers with reliable QC.

    • Apollo Scientific: UK-based; strong sourcing network for fluoro/amino-heterocycles.

  • Tier 2: Aggregators (Lead Time Risks) [1]

    • eMolecules / MolPort: Useful for locating stock, but verify the "ships within" status.[1] If >2 weeks, it is likely a synthesis-on-demand order.

The "Make vs. Buy" Decision Matrix

If commercial stock is unavailable or purity is <95%, custom synthesis becomes necessary.[1] The following decision tree outlines the logical flow for procurement.

SourcingStrategy Start Requirement: 6-Methylpyridazin-4-amine CheckStock Check Tier 1 Specialists (Enamine, Combi-Blocks) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail OrderSample Order Small Sample (1g) for QC Validation StockAvail->OrderSample Yes CustomSyn Initiate Custom Synthesis StockAvail->CustomSyn No QC Internal QC (NMR + LCMS) OrderSample->QC RouteSelection Select Synthetic Route CustomSyn->RouteSelection RouteA Route A: Displacement Start: 3-chloro-6-methylpyridazine (Difficult regioselectivity) RouteSelection->RouteA Small Scale RouteB Route B: De-halogenation Start: 3,4,5-trichloropyridazine (Industrial Route) RouteSelection->RouteB Scale Up (>100g) RouteA->QC RouteB->QC

Figure 1: Sourcing Decision Matrix. Logic flow for determining procurement strategy based on availability and scale.

Part 3: Scientific Integrity & Validation Protocols

The primary risk with this molecule is regioisomer contamination .[1] Vendors may accidentally supply the 3-amino isomer (CAS 18591-82-7), which is thermodynamically more stable and easier to synthesize.

The "Regioisomer Trap" (NMR Validation)

You cannot rely solely on LCMS, as both isomers have the same mass (109.13 Da).[1] 1H NMR is the definitive validation tool. [1]

  • Protocol: Dissolve 5-10 mg in DMSO-d6 (CDCl3 solubility is often insufficient).

  • Differentiation Logic:

    • 6-Methylpyridazin-4-amine (Target):

      • Protons at C3 and C5 are chemically distinct.[1]

      • Look for two singlets (or weak doublets due to meta-coupling) in the aromatic region.[1]

      • Key Signal: The proton at C3 (ortho to both N and NH2) will be significantly deshielded (downfield) compared to C5.[1]

    • 6-Methylpyridazin-3-amine (Impurity):

      • Protons at C4 and C5 show an AB system (two doublets) with a characteristic ortho-coupling constant (J ≈ 9.0 Hz).[1]

Quality Control Workflow

Every batch received must undergo this self-validating workflow before release to the biology/chemistry team.

QC_Workflow Input Incoming Batch CAS: 18591-81-6 Step1 LCMS Analysis (Confirm M+H = 110.1) Input->Step1 Step2 1H NMR (DMSO-d6) Step1->Step2 Decision Coupling Pattern? Step2->Decision Pass Singlets/Meta-coupling (Target Confirmed) Decision->Pass Correct Fail AB Doublets (J=9Hz) (Isomer Reject) Decision->Fail Incorrect Release Release to Inventory Store at 4°C, Desiccated Pass->Release

Figure 2: QC Validation Workflow. Critical path for distinguishing the 4-amino target from the common 3-amino impurity.

Part 4: Handling & Stability

  • Hygroscopicity: Aminopyridazines are hydrogen bond donors/acceptors and will absorb atmospheric water.[1] This affects stoichiometry in coupling reactions (e.g., Buchwald-Hartwig).[1]

    • Recommendation: Store under argon/nitrogen.[1] If the bottle has been opened frequently, dry under vacuum over P₂O₅ before critical reactions.

  • Reactivity: The 4-amino group is less nucleophilic than aniline due to the electron-deficient pyridazine ring.

    • Synthetic Tip: For amide coupling, use strong coupling agents (HATU/T3P) or convert the acid to an acid chloride.[1] For SNAr reactions, high temperatures (>100°C) are often required.[1]

References

  • Chemical Identity & Isomerism : GuideChem - 3-Amino-6-methylpyridazine Data. (Clarifies the CAS distinction between the 3-amino and 4-amino isomers). Link

  • Synthetic Methodology : World Intellectual Property Organization (WO2016180833A1).[1] "Process for preparing 4-amino-pyridazines." (Describes the industrial route from trichloropyridazine). Link

  • Heterocyclic Chemistry Context : Organic Chemistry Portal - Synthesis of Pyridazines. (General methodologies for constructing the pyridazine core). Link

  • Supplier Database : ChemBuyersGuide - Pyridazine Suppliers. (Aggregated list of vendors for pyridazine derivatives). Link

Sources

Methodological & Application

Application Note: Protocol for N-Arylation of 6-Methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract

The N-arylation of 6-methylpyridazin-4-amine presents a dual challenge in organic synthesis: electronic deactivation and catalyst inhibition. The pyridazine core is highly


-deficient, rendering the exocyclic amine at position 4 significantly less nucleophilic than standard anilines.[1] Furthermore, the proximal endocyclic nitrogens (N1/N2) act as potent 

-donors, capable of displacing phosphine ligands and sequestering the metal center into non-productive "rest states" (Catalyst Poisoning).[1]

This guide moves beyond generic screening to provide a mechanistically grounded protocol . We prioritize Buchwald-Hartwig Cross-Coupling utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (specifically BrettPhos ) to enforce reductive elimination and prevent coordination to the pyridazine ring.[1]

Mechanistic Logic & Catalyst Selection

To achieve high turnover numbers (TON), the catalytic cycle must outcompete the thermodynamic trap of N-coordination.[1]

The Challenge: Competitive Binding

The diagram below illustrates the bifurcation between the productive catalytic cycle and the inhibitory "death spiral" caused by the pyridazine substrate.[1]

G Figure 1: Kinetic Competition in Aminopyridazine Coupling Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X Coordination Amine Coordination (Rate Limiting) OxAdd->Coordination + Amine + Base PoisonTrap CATALYST TRAP Pd Coordinated to Pyridazine Ring N OxAdd->PoisonTrap Competitive Binding (Pyridazine N1/N2) RedElim Reductive Elimination (C-N Bond Formation) Coordination->RedElim RedElim->Pd0 - Product Product N-Arylated Product RedElim->Product PoisonTrap->OxAdd Reversible (Slow)

The Solution: Steric Bulk & Pre-Catalysts

We utilize BrettPhos Pd G4 as the primary catalyst.[1]

  • Ligand Effect: BrettPhos is exceptionally bulky and electron-rich.[1] The bulk prevents the palladium center from coordinating to the crowded pyridazine ring nitrogens (N1/N2) while facilitating the reductive elimination of the electron-deficient amine.[1]

  • G4 Precatalyst: The 4th Generation palladacycle ensures rapid, reliable generation of the active L-Pd(0) species at low temperatures, preventing the formation of Pd-black aggregates during the initial heating ramp.[1]

Primary Protocol: Buchwald-Hartwig Coupling

Scope: Coupling of 6-methylpyridazin-4-amine with Aryl Bromides or Activated Aryl Chlorides.

Materials Checklist
ComponentReagentEquiv.Role
Substrate 6-Methylpyridazin-4-amine1.0Nucleophile
Partner Aryl Halide (Br/Cl)1.0 - 1.1Electrophile
Catalyst BrettPhos Pd G4 0.02 - 0.05Active Catalyst Source
Base Cs₂CO₃ (Cesium Carbonate)2.5Acid Scavenger (Mild)
Solvent 1,4-Dioxane (Anhydrous)0.2 MReaction Medium
Additive None--

Note: If the aryl halide is extremely hindered, switch ligand to tBuBrettPhos .

Step-by-Step Methodology
Phase 1: Inert Setup (Self-Validating Step)

Validation: Oxygen is the enemy of phosphine ligands.[1] A color change to dark green/black before heating indicates oxidation.[1]

  • Dry a reaction vial (microwave vial or Schlenk tube) in an oven at 120°C for 1 hour.

  • Cool under a stream of Argon or Nitrogen.[1]

  • Add 6-methylpyridazin-4-amine (1.0 equiv), Aryl Halide (1.0 equiv), and Cs₂CO₃ (2.5 equiv).[1]

  • Crucial: Add BrettPhos Pd G4 (2-5 mol%) last to minimize air exposure.[1]

  • Seal the vessel with a septum cap.[1]

Phase 2: Solvent Degassing & Addition
  • Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes.

  • Add the solvent via syringe to achieve a concentration of 0.2 M (relative to the limiting reagent).[1]

  • Purge the headspace of the vial with Argon for another 60 seconds.[1]

Phase 3: Reaction & Monitoring[1]
  • Place the vessel in a pre-heated block at 100°C .

  • Stir vigorously (1000 RPM). Mass transfer is critical for the heterogeneous base.[1]

  • Checkpoint (1 Hour): Pull a 50 µL aliquot. Dilute in MeOH for LCMS.[1]

    • Success Indicator: Consumption of Aryl Halide.[1][2]

    • Failure Mode: If Aryl Halide is consumed but Product is low -> Check for dehalogenation (hydrodehalogenation).[1]

  • Run for 4–16 hours depending on conversion.

Phase 4: Workup[1]
  • Cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate and purify via flash chromatography (typically DCM/MeOH gradients due to polarity of the pyridazine).[1]

Alternative Protocol: SNAr (Context Dependent)

Scope: Only applicable if the Aryl Halide partner is highly electron-deficient (e.g., 4-fluoronitrobenzene, 2-chloropyrimidine). This method avoids transition metals entirely.[1]

SNAr Figure 2: S_NAr Workflow for Activated Partners Start Substrate: Electron-Deficient Aryl Halide Reagent Reagents: LiHMDS (Lithium base) THF, -78°C to RT Start->Reagent Inter Meisenheimer Complex Reagent->Inter Prod Product Inter->Prod

  • Dissolve 6-methylpyridazin-4-amine (1.0 equiv) in dry THF (0.2 M).

  • Cool to 0°C (or -78°C for very reactive partners).

  • Add Base: LiHMDS (1.1 equiv) dropwise.[1] Rationale: Deprotonates the amine to increase nucleophilicity.[1]

  • Add Electrophile: Add the activated Aryl Halide.

  • Warm to Room Temperature.

Troubleshooting & Optimization Matrix

Use this table to diagnose stalled reactions.

ObservationDiagnosisCorrective Action
No Conversion (SM recovered) Catalyst PoisoningSwitch to tBuBrettPhos Pd G4 (bulkier). Increase Temp to 120°C.
Reaction turns black instantly Catalyst DecompositionOxygen leak.[1] Reseal, sparge longer. Ensure reagents are dry.[1]
Aryl Halide consumed, SM remains HydrodehalogenationSolvent is acting as H-source.[1] Switch Dioxane to Toluene .
Low Yield, messy baseline Pd coordination to productAdd Scavenger Resin (e.g., SiliaMetS® Thiol) during workup to break Pd-Product complexes.[1]
Incomplete Conversion (>24h) Base insolubilitySwitch Cs₂CO₃ to NaOtBu (Sodium tert-butoxide) for higher solubility/basicity.

References

  • Mechanistic Basis of Pd-Catalyzed Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [Link][1]

  • BrettPhos Ligand Development: Maitre, P., et al. (2011).[1] BrettPhos-Mediated Pd-Catalyzed C-N Cross-Coupling Reactions.[1][3] Journal of the American Chemical Society, 130(41), 13552–13554.[1] [Link][1]

  • G4 Precatalyst Systems: Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.[1] [Link]

  • Handling Deactivated Heterocycles: Lundgren, R. J., & Stradiotto, M. (2012).[1] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine Derivatives.[1] Angewandte Chemie International Edition, 49(46), 8686-8690.[1] [Link][1]

Sources

Application Note & Protocol: One-Pot Synthesis of Substituted Aminopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Pyridazine derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Traditional multi-step syntheses are often time-consuming and result in lower overall yields. The protocol detailed herein leverages a multicomponent reaction (MCR) strategy, combining arylglyoxals, hydrazine hydrate, and malononitrile in a single reaction vessel under mild conditions. This approach offers significant advantages in terms of operational simplicity, time efficiency, and atom economy, making it highly suitable for the rapid generation of compound libraries for drug discovery and development.

Introduction: The Significance of the Aminopyridazine Scaffold

The pyridazine nucleus is a privileged heterocyclic motif found in numerous compounds with significant pharmacological properties. Substituted aminopyridazines, in particular, are of great interest to the pharmaceutical industry due to their diverse bioactivities, which include but are not limited to, antiviral, anti-inflammatory, and anticancer effects. The amino group serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration.

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern drug discovery. One-pot multicomponent reactions (MCRs) are powerful tools that allow for the construction of complex molecules from simple precursors in a single step, minimizing waste and purification efforts.[1] This application note details a field-proven, one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, a class of compounds with demonstrated therapeutic potential.

Overview of the One-Pot Synthetic Strategy

The described synthesis is a three-component reaction that proceeds by first forming an arylglyoxal monohydrazone, which then undergoes a condensation reaction with malononitrile to yield the final pyridazine product. The entire sequence is performed in a single flask at room temperature, highlighting the efficiency of this approach.

The primary advantage of this methodology is the strategic order of reagent addition. By allowing the arylglyoxal and hydrazine to react first, the formation of the key monohydrazone intermediate is assured, which directs the subsequent cyclization with malononitrile to selectively form the desired 3-amino-5-aryl regioisomer.[2]

G cluster_reactants Starting Materials cluster_process One-Pot Process cluster_outcome Outcome Arylglyoxal Arylglyoxal Step1 Step 1: Mix Arylglyoxal + Hydrazine (Stir 30 min @ RT) Arylglyoxal->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Malononitrile Malononitrile Step2 Step 2: Add Malononitrile (Stir @ RT) Malononitrile->Step2 Step1->Step2 Forms Monohydrazone Intermediate Workup Filtration & Washing Step2->Workup Precipitation Product 3-Amino-5-arylpyridazine-4-carbonitrile Workup->Product G Reactants Arylglyoxal + Hydrazine Intermediate_A Intermediate (A) Arylglyoxal Monohydrazone Reactants->Intermediate_A Formation of Hydrazone Cyclization Condensation & Intramolecular Cyclization Intermediate_A->Cyclization Malononitrile + Malononitrile Malononitrile->Cyclization Product_B Product (B) 3-Aminopyridazine Cyclization->Product_B Tautomerization

Caption: Plausible reaction mechanism for aminopyridazine formation.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified timings and stoichiometry is critical for achieving high yields and purity.

4.1. Materials and Reagents

  • Substituted Arylglyoxal (1.0 eq)

  • Hydrazine Hydrate (80% in water, 1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol (Reagent grade)

  • Deionized Water

4.2. Equipment

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

4.3. Step-by-Step Procedure

  • Hydrazone Formation: To a flask containing a solution of the appropriate arylglyoxal (e.g., 10 mmol, 1.0 eq) in a 1:1 mixture of ethanol and water (e.g., 40 mL), add hydrazine hydrate (10 mmol, 1.0 eq) dropwise.

  • Reaction Incubation: Stir the resulting mixture vigorously at room temperature for 30 minutes. The formation of the monohydrazone intermediate is typically observed. [2]3. Malononitrile Addition: To this mixture, add malononitrile (10 mmol, 1.0 eq) in one portion.

  • Cyclization Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Product Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum or in a desiccator to obtain the final 3-amino-5-arylpyridazine-4-carbonitrile. The product is often of high purity and may not require further chromatographic purification.

Substrate Scope and Data

The versatility of this one-pot protocol has been demonstrated across a range of substituted arylglyoxals. The electronic nature of the substituent on the aromatic ring can influence the reaction rate and yield. Generally, arylglyoxals with electron-withdrawing groups tend to react faster.

EntryAryl Group (Ar)Yield (%)Melting Point (°C)
1Phenyl85224-226
24-Chlorophenyl90264-266
34-Bromophenyl92278-280
44-Methylphenyl82240-242
52-Naphthyl88250-252
62-Thienyl78230-232

Table adapted from data presented in relevant literature. Yields are isolated yields. [2] Causality behind Experimental Choices:

  • Solvent System (EtOH/H₂O): The ethanol/water mixture is an excellent choice as it provides good solubility for the polar hydrazine hydrate and the organic arylglyoxal, while often allowing the final, more rigid pyridazine product to precipitate upon formation, simplifying purification.

  • Room Temperature Conditions: The reaction proceeds efficiently without heating, which prevents the formation of potential side products and makes the protocol more energy-efficient and safer.

  • Staged Addition: The 30-minute initial stirring of arylglyoxal and hydrazine is critical. [2]This ensures the monohydrazone forms before malononitrile is introduced, preventing competitive side reactions and ensuring high regioselectivity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive or degraded reagents. 2. Insufficient reaction time. 3. Presence of strongly electron-donating groups (e.g., -OH, -OCH₃) on the arylglyoxal deactivating the keto-carbonyl group. [2]1. Use fresh, high-purity reagents. 2. Monitor the reaction by TLC and allow it to stir for a longer duration (up to 24h). 3. For deactivated substrates, gentle heating (40-50°C) may be required, but monitor for side product formation.
Product Fails to Precipitate The product may be more soluble in the chosen solvent mixture.1. Reduce the reaction volume by rotary evaporation. 2. Add cold water to the mixture to induce precipitation. 3. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the solid.
Impure Product 1. Incomplete reaction. 2. Side reactions due to impurities or incorrect stoichiometry.1. Ensure the reaction has gone to completion via TLC. 2. Recrystallize the crude product from a suitable solvent like ethanol or acetonitrile.

Conclusion

The one-pot, three-component synthesis of substituted aminopyridazines presented here is a robust, efficient, and highly practical method for accessing valuable heterocyclic compounds. Its operational simplicity, mild reaction conditions, and high yields make it an invaluable tool for researchers in medicinal chemistry and drug development. By providing rapid access to diverse libraries of aminopyridazines, this protocol can significantly accelerate the hit-to-lead optimization process in drug discovery programs.

References

  • Lesina, Y. et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, Vol. 712, pp. 273-276. Available at: [Link]

  • Al-Mousawi, S. M. et al. (2019). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. ARKIVOC. Available at: [Link]

  • Xiong, X. et al. (2004). A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. Available at: [Link]

  • Kumar, D. et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]

  • Deb, M. L. et al. (2013). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]

  • Al-Najjar, A. A. & Al-Karablieh, N. S. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

  • El-Ghandour, A. H. H. et al. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methylpyridazin-4-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic protocols, improve yields, and enhance the purity of your final product.

Introduction to the Synthesis of 6-Methylpyridazin-4-amine

6-Methylpyridazin-4-amine is a key heterocyclic building block in medicinal chemistry. Its synthesis typically involves the nucleophilic aromatic substitution (SNAr) on a 4-halo-6-methylpyridazine precursor. The electron-deficient nature of the pyridazine ring, further activated by the two nitrogen atoms, facilitates the displacement of a halide at the 4-position by an amine nucleophile.[1] While conceptually straightforward, this reaction is often accompanied by challenges such as low yields, formation of byproducts, and purification difficulties. This guide provides a systematic approach to overcoming these common obstacles.

Visualizing the Primary Synthetic Pathway

The most common and direct route to 6-Methylpyridazin-4-amine is a two-step process starting from 6-methylpyridazin-4(1H)-one. This involves the chlorination of the pyridazinone followed by amination.

Synthetic_Pathway 6-Methylpyridazin-4(1H)-one 6-Methylpyridazin-4(1H)-one 4-Chloro-6-methylpyridazine 4-Chloro-6-methylpyridazine 6-Methylpyridazin-4(1H)-one->4-Chloro-6-methylpyridazine  POCl3 or SOCl2/DMF   6-Methylpyridazin-4-amine 6-Methylpyridazin-4-amine 4-Chloro-6-methylpyridazine->6-Methylpyridazin-4-amine  Aqueous NH3 or NH3 in solvent, Heat, Pressure  

Caption: Primary synthetic route to 6-Methylpyridazin-4-amine.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of 6-Methylpyridazin-4-amine in a question-and-answer format.

Question 1: Why is the yield of my 6-Methylpyridazin-4-amine consistently low?

Low yields in the amination of 4-chloro-6-methylpyridazine can stem from several factors, ranging from incomplete reaction to product degradation.

Possible Causes and Solutions:

  • Incomplete Reaction: The SNAr reaction on the pyridazine ring can be sluggish.

    • Increase Reaction Temperature and Pressure: Amination of chloropyridazines often requires elevated temperatures (120-150°C) and is typically performed in a sealed vessel to maintain pressure, especially when using aqueous ammonia or ammonia gas.[2][3]

    • Prolong Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material, 4-chloro-6-methylpyridazine.

    • Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. Polar aprotic solvents like DMF or NMP, or alcohols like n-butanol, are often effective.[3]

  • Sub-optimal Aminating Agent Concentration: The concentration of ammonia is critical.

    • Use a Sufficient Excess of Ammonia: A molar excess of the aminating agent is generally required to drive the reaction to completion. A starting point could be 3-10 equivalents of ammonia.[3]

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh.

    • Stepwise Temperature Increase: Gradually increase the reaction temperature to the desired point to minimize the formation of degradation byproducts.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Question 2: I am observing a significant amount of a di-aminated byproduct. How can I improve the selectivity for mono-amination?

The formation of a di-substituted pyridazine, where another position on the ring is also aminated, is a common side reaction.

Possible Causes and Solutions:

  • Excessive Aminating Agent: A large excess of ammonia can favor di-substitution.

    • Titrate the Amount of Ammonia: Carefully control the stoichiometry of the ammonia source. Reducing the molar ratio of ammonia to the 4-chloro-6-methylpyridazine can enhance selectivity for the mono-aminated product.[3]

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can provide the necessary activation energy for the less favorable second substitution.

    • Optimize Temperature and Time: Lowering the reaction temperature or reducing the reaction time can improve selectivity. Close monitoring of the reaction is key to stopping it once the desired product has formed in maximum concentration.[3]

Question 3: The purification of my 6-Methylpyridazin-4-amine is challenging due to persistent impurities. What are the best purification strategies?

Aminopyridazines can be challenging to purify due to their polarity and potential to chelate to silica gel.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Screening: Experiment with various solvents and solvent systems. Common choices include ethanol, water, or mixtures of ethyl acetate and hexanes.[4]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.

    • Deactivate Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent can prevent streaking and improve separation.

    • Gradient Elution: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) can effectively separate the product from impurities.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl) to move the protonated product into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure product.

    • Extract the product back into an organic solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 6-Methylpyridazin-4-amine.

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis IncompleteReaction Incomplete Reaction? Analysis->IncompleteReaction SideProducts Side Products Observed? Analysis->SideProducts PurificationIssue Purification Difficulty? Analysis->PurificationIssue OptimizeConditions Increase Temp/Pressure Prolong Reaction Time Change Solvent IncompleteReaction->OptimizeConditions Yes AdjustStoichiometry Adjust NH3 Stoichiometry Lower Temperature Reduce Reaction Time SideProducts->AdjustStoichiometry Yes RefinePurification Recrystallization Modified Column Chromatography Acid-Base Extraction PurificationIssue->RefinePurification Yes

Caption: A decision tree for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the amination reaction?

A1: The amination of 4-chloro-6-methylpyridazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process:

  • Nucleophilic Attack: The nucleophile (ammonia) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted.

  • Leaving Group Departure: The leaving group (chloride) is expelled, and the aromaticity of the pyridazine ring is restored.

The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring helps to stabilize the negative charge of the Meisenheimer complex, thereby activating the ring towards nucleophilic attack.

SNAr_Mechanism Start 4-Chloro-6-methylpyridazine + NH3 Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 6-Methylpyridazin-4-amine + Cl- Intermediate->Product Loss of Leaving Group

Caption: Simplified mechanism of the SNAr reaction.

Q2: What are some alternative synthetic routes to 6-Methylpyridazin-4-amine?

A2: While the SNAr approach is common, other methods exist:

  • From Tetrazines: Aza-Diels-Alder reactions of 1,2,4,5-tetrazines with suitable dienophiles can provide access to the pyridazine core.[5] For instance, a reaction involving a methyl-substituted tetrazine could potentially be adapted.

  • Skeletal Editing of Pyridines: Recent advances in synthetic chemistry have demonstrated the conversion of pyridines to pyridazines through a C-to-N atom replacement.[6] This advanced method could be considered for generating structural analogs.

Q3: What are the key safety considerations for this synthesis?

A3: Safety is paramount in any chemical synthesis. Key considerations include:

  • Use of a Sealed Vessel: Reactions at high temperatures and pressures must be conducted in appropriate pressure-rated vessels behind a blast shield.

  • Handling of Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE). Ammonia is a corrosive gas with a pungent odor; ensure adequate ventilation.

  • Quenching: The quenching of reactive reagents like POCl₃ should be done slowly and cautiously, typically by adding the reaction mixture to ice.

Summary of Reaction Parameters for Analogous Aminations

The following table provides a starting point for the optimization of the amination of 4-chloro-6-methylpyridazine, based on conditions reported for similar substrates.

ParameterCondition RangeRationaleSource(s)
Temperature 80 - 150 °CTo overcome the activation energy of the SNAr reaction.[2][3]
Pressure Sealed vesselTo maintain the concentration of ammonia in solution at elevated temperatures.[2]
Solvent Water, Methanol, DMF, NMP, n-ButanolTo dissolve reactants and facilitate the reaction.[3]
Ammonia Source Aqueous NH₃, NH₃ in solvent (e.g., 7N in MeOH), NH₃ gasThe choice depends on the desired concentration and reaction setup.[3]
Molar Excess of NH₃ 3 - 10 equivalentsTo drive the reaction to completion and ensure a sufficient concentration of the nucleophile.[3]
Reaction Time 4 - 24 hoursDependent on temperature, pressure, and substrate reactivity. Monitor by TLC/LC-MS.[2][3]

References

  • CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents.
  • WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. Available at: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available at: [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. Available at: [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). Available at: [Link]

  • (PDF) Amination of Aminopyridines via η6-Coordination Catalysis - ResearchGate. Available at: [Link]

  • (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - ResearchGate. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC. Available at: [Link]

  • Synthesis of 3-methyl-6-(methylthio)-1,2,4,5-tetrazine from thiocarbohydrazide. - ResearchGate. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc. Available at: [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins - YouTube. Available at: [Link]

  • 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem. Available at: [Link]

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. Available at: [Link]

  • (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines - ResearchGate. Available at: [Link]

  • Synthesis of pyrido-annelated[1][2][3][7]tetrazines,[1][2][7]triazepine, and[1][2][3][7]tetrazepines for anticancer, DFT, and molecular docking studies - PMC. Available at: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot. Available at: [Link]

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. Available at: [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. Available at: [Link]

  • Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. Available at: [Link]

  • 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)-L-phenylalanine - PubChem. Available at: [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. Available at: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Overcoming poor regioselectivity in pyridazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity & Reactivity in Pyridazine Scaffolds[1]

Introduction: The Pyridazine Paradox

Welcome to the Pyridazine Technical Support Center. If you are here, you have likely encountered the "Pyridazine Paradox": this diazine is exceptionally desirable in medicinal chemistry for its physicochemical properties (logP lowering, H-bond accepting), yet it remains one of the most hostile substrates for synthetic functionalization.[1][2]

Unlike pyridine, the adjacent nitrogen atoms in pyridazine create a unique electronic perturbation. The ring is highly electron-deficient (


-deficient), making it susceptible to nucleophilic attack but resistant to electrophilic substitution.[1][2] Furthermore, the N=N bond is a weak link, prone to reductive cleavage or ring-opening under harsh metallation conditions.[2]

This guide addresses the three most common "support tickets" we receive: controlling radical alkylation sites, preventing catalyst poisoning during C-H activation, and stabilizing "hot" organometallic intermediates.[2]

Module 1: Radical Functionalization (Minisci Reaction)

User Issue: "I am attempting a Minisci alkylation on a 3-substituted pyridazine. I expected reaction at the C6 (alpha) position, but I am getting a complex mixture favoring C4/C5 (beta). Why?"

Root Cause Analysis

This is a classic misunderstanding of Innate vs. Acidified reactivity.

  • Pyridine Analogy Failure: In pyridines, protonation lowers the LUMO at C2/C4, and nucleophilic radicals attack there.[2]

  • Pyridazine Reality: Pyridazines possess a high innate reactivity at the C4/C5 (beta) positions towards nucleophilic radicals.[1][2][3] While the C3/C6 positions are electronically deficient, the steric and electrostatic repulsion from the lone pairs on the adjacent nitrogens often steers bulky radicals toward the less hindered C4/C5 positions [1].

Troubleshooting Protocol
VariableRecommendationMechanism
Regiocontrol Switch to C4/C5 Accept that innate radical attack favors beta-positions. To target C3/C6, you must block C4/C5 or use a strong directing group.[1][2]
Acid Source TFA (Avoid HCl) HCl can lead to chlorination side products.[1][2] TFA protonates the ring, increasing overall reactivity, but does not always override the beta-preference in substituted pyridazines.[2]
Radical Source Decarboxylative (Ag/S2O8) Use carboxylic acids + AgNO3/K2S2O8.[1][2] This generates clean alkyl radicals without the harsh conditions of other methods.
Workflow Visualization

Minisci_Logic Start Target Position? C4_C5 Target: C4/C5 (Beta) Start->C4_C5 C3_C6 Target: C3/C6 (Alpha) Start->C3_C6 Method1 Standard Minisci (R-COOH, Ag+, S2O8) C4_C5->Method1 Innate Reactivity Method2 Block C4/C5 OR Use N-Oxide C3_C6->Method2 Override Required Result1 Success: Innate Preference Method1->Result1 Result2 Success: Steric/Electronic Redirection Method2->Result2

Figure 1: Decision logic for radical alkylation of pyridazines.

Module 2: Directed Ortho Metalation (DoM)

User Issue: "My reaction turns black and I recover starting material or ring-opened byproducts when using n-BuLi. I'm trying to lithiate at C3."

Root Cause Analysis

Using n-Butyllithium (n-BuLi) on pyridazine is a critical error.[1][2]

  • Nucleophilic Attack: Pyridazine is so electron-deficient that n-BuLi acts as a nucleophile (attacking the ring) rather than a base.[1][2] This leads to Chichibabin-type addition or ring opening.[2]

  • Dimerization: Lithiated pyridazines are thermally unstable and prone to dimerization above -70°C.[2]

The Fix: The "Knochel-Hauser" Approach

You must use non-nucleophilic, sterically hindered bases, specifically LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl[1][2]·LiCl (Turbo-Hauser bases) [2].[1][2]

Step-by-Step Protocol: C3 vs. C4 Switching

Scenario A: Targeting C3 (Ortho to N)

  • Substrate: 3-chloropyridazine (or similar).[1][2][4]

  • Base: LiTMP (1.1 equiv) in THF at -78°C .

  • Mechanism: The Li coordinates to the ring Nitrogen (Directed Metalation), removing the proton at C3.[2]

  • Trapping: Add electrophile immediately or use in situ trapping (e.g., ZnCl2) if the intermediate is unstable.[1][2]

Scenario B: Targeting C4 (Meta to N - The "Impossible" Site) Recent advances allow "switching" selectivity using Lewis Acids.[1][2]

  • Additive: Pre-complex the pyridazine with BF3·OEt2 (1.1 equiv).[1][2]

  • Base: TMP2Zn·2MgCl2[5]·2LiCl.[2]

  • Mechanism: The Lewis Acid blocks the Nitrogen lone pair. The base is sterically directed to the remote C4 or C5 position to avoid the bulky BF3 adduct [2].

DoM_Switching Input Pyridazine Substrate ConditionA Condition A: LiTMP (Base Only) -78°C Input->ConditionA ConditionB Condition B: BF3·OEt2 (Lewis Acid) + TMP-Zn Base Input->ConditionB InterA N-Li Coordination ConditionA->InterA InterB N-B Coordination (Steric Blocking) ConditionB->InterB ProductA C3 Functionalization (Ortho) InterA->ProductA ProductB C4/C5 Functionalization (Meta/Para) InterB->ProductB

Figure 2: Switching regioselectivity in metallation using Lewis Acid blocking strategies.

Module 3: Transition Metal C-H Activation

User Issue: "I am trying to arylate pyridazine using Pd-catalysis. The reaction stalls with 0% conversion. Is the catalyst dead?"

Root Cause Analysis

Yes, the catalyst is likely dead.[2] The nitrogen atoms in pyridazine are strong sigma-donors. They bind irreversibly to the electrophilic Palladium center, displacing the ligands required for the catalytic cycle (Catalyst Poisoning).[2]

The Fix: The N-Oxide Strategy

Convert the pyridazine to Pyridazine N-oxide before functionalization.[4]

  • Activation: The N-O bond acts as an intrinsic Directing Group (DG).[1][2][6]

  • Polarity Reversal: It activates the adjacent C-H bond (C6 position) for insertion.[1][2]

  • Prevention: The oxidized nitrogen cannot poison the catalyst [3].

Experimental Protocol (Fagnou Conditions)
  • Oxidation: Treat Pyridazine with mCPBA (DCM, RT)

    
     Pyridazine N-oxide.[1][2]
    
  • C-H Activation:

    • Catalyst: Pd(OAc)2 (5 mol%)[1][2]

    • Ligand: DavePhos or PtBu3 (Bulky phosphines prevent non-productive coordination).[1][2]

    • Base: K2CO3 or PivOK.[2]

    • Solvent: Toluene, 110°C.[1][2]

  • Deoxygenation (Post-Reaction):

    • Treat the functionalized N-oxide with Zn powder/NH4Cl or PCl3 to restore the pyridazine core.

Module 4: Halogen Dance (The Silent Killer)

User Issue: "I lithiated 4-iodopyridazine to trap at C3. NMR shows the iodine moved to C3 and my electrophile is at C4. What happened?"

Root Cause Analysis

You have triggered a Halogen Dance (Base-catalyzed Halogen Migration).[1][2] Upon lithiation at C3 (ortho to the Iodine at C4), the lithiated species is unstable.[2] The Iodine atom migrates to the C3 position (which is thermodynamically more stable for the anion), shifting the Lithium to C4.

Troubleshooting Table
Control FactorSettingReason
Temperature <-90°C The migration is fast.[2] extremely low temperatures (using liquid N2/MeOH slush) can kinetically trap the C3-lithio species before migration.[1][2]
Trapping Speed In Situ Do not wait. Have the electrophile (e.g., TMSCl, Iodine) present in the flask before adding the base (if compatible) or add immediately.[1][2]
Substrate Design Block Migration Place a group at C5/C6 that sterically or electronically disfavors the migration.

Summary of Regioselectivity Rules

MethodDominant SiteKey Controller
Minisci (Radical) C4 / C5 Innate electronic deficiency & sterics [1].
DoM (Base only) C3 (Ortho) Coordination to Nitrogen lone pair [2].[1][2]
DoM (Lewis Acid) C4 / C5 Steric blocking of N-lone pair [2].[1][2]
Pd-Catalyzed C-H C6 (Alpha) N-Oxide directing group effect [3].[1][2]
References
  • Choi, J., et al. (2021).[1][2][7] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[7][8] Link(Note: Discusses the fundamental principles of azine innate radical reactivity).[1][2]

  • Sadhu, P., & Knochel, P. (2013).[1][2] "Lewis Acid Directed Regioselective Metalations of Pyridazine."[5][9] Angewandte Chemie International Edition. Link[1][2]

  • Campeau, L. C., & Fagnou, K. (2006).[1][2] "High-Yielding and Regioselective Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[7][8] Link(Foundational text for N-oxide directed C-H activation).[1][2]

Sources

Technical Support Center: Effective Removal of Palladium Catalyst from 6-Methylpyridazin-4-amine Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures containing 6-Methylpyridazin-4-amine. Adherence to strict regulatory limits for elemental impurities, such as those outlined in the ICH Q3D guidelines, is critical for the advancement of active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the purity and safety of your final compound.

The presence of the pyridazine ring and the amine functionality in 6-Methylpyridazin-4-amine can create a strong chelation effect with palladium. This often renders standard purification techniques, such as simple filtration, insufficient for achieving the low parts-per-million (ppm) levels of residual palladium required for pharmaceutical applications. This guide will explore various strategies to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my 6-Methylpyridazin-4-amine reaction mixture?

A1: The primary challenge stems from the molecular structure of 6-Methylpyridazin-4-amine. The nitrogen atoms within the pyridazine ring and the exocyclic amine group act as potent ligands that can coordinate strongly with palladium species. This coordination forms stable complexes, effectively "hiding" the palladium from less aggressive removal methods.

Q2: What are the most common sources of palladium contamination in the synthesis of 6-Methylpyridazin-4-amine?

A2: A highly probable synthetic route for 6-Methylpyridazin-4-amine involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce the methyl group onto the pyridazine core.[1] The palladium catalyst, essential for the carbon-carbon bond formation, can persist in various forms in the crude product.

Q3: What are the primary methods for removing residual palladium?

A3: The most effective strategies for palladium removal from amine-containing products can be categorized as follows:

  • Adsorption onto Scavengers: These are solid-supported materials with functional groups that exhibit a high affinity for palladium.[2]

  • Activated Carbon Treatment: A cost-effective method that relies on the adsorptive properties of porous carbon.[3]

  • Crystallization: This technique can be effective, sometimes in conjunction with additives that help to keep the palladium species in the mother liquor.[4]

Q4: How do I choose the right palladium scavenger for my application?

A4: The selection of an appropriate scavenger is critical and depends on several factors:

  • The nature of the palladium species: The oxidation state and ligands associated with the palladium catalyst will influence its affinity for different scavengers.

  • The properties of your product: The scavenger should not react with or have a high affinity for 6-Methylpyridazin-4-amine.

  • Process parameters: The solvent, temperature, and pH of your reaction mixture can impact the scavenger's performance.

A decision-making workflow for scavenger selection is presented below.

Q5: Can I combine different palladium removal techniques?

A5: Yes, a multi-step approach is often the most effective strategy. For instance, an initial filtration through Celite to remove heterogeneous palladium particles can be followed by treatment with a high-affinity scavenger to capture soluble palladium species.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
High levels of palladium remain after initial purification (e.g., filtration). The palladium is likely in a soluble, complexed form due to chelation with the product.Employ a high-affinity palladium scavenger with functional groups like thiols or polyamines. Optimize scavenging conditions by increasing the temperature (e.g., to 50-60 °C) and/or extending the treatment time (up to 24 hours).[2][3]
Significant product loss during palladium removal. Non-specific adsorption of 6-Methylpyridazin-4-amine onto the purification medium, a common issue with activated carbon.Reduce the amount of activated carbon used or switch to a more selective scavenger. Consider performing the scavenging step at a lower temperature to minimize product adsorption.
Inconsistent palladium removal results between batches. Variability in the form of the residual palladium (e.g., different oxidation states or ligand environments).Ensure consistent reaction work-up procedures. Consider a pre-treatment step to convert various palladium species into a more uniform state that is more readily scavenged.
Palladium levels are still above the acceptable limit after using a scavenger. The chosen scavenger may not be optimal for the specific palladium complex. The scavenger may be saturated.Screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine). Increase the equivalents of the scavenger used. Consider a sequential treatment with two different types of scavengers.

Experimental Protocols

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica Gel

This protocol outlines a general procedure for using a common type of palladium scavenger.

  • Reaction Work-up: Following the completion of the palladium-catalyzed reaction, perform a standard aqueous work-up to remove inorganic salts.

  • Solvent Exchange: If necessary, exchange the reaction solvent for one that is optimal for the scavenging process (e.g., toluene, ethyl acetate, or THF).

  • Scavenger Addition: To the solution of crude 6-Methylpyridazin-4-amine, add 5-10 weight equivalents of a thiol-functionalized silica gel scavenger.

  • Scavenging: Stir the mixture at a moderately elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the palladium concentration periodically by ICP-MS if possible.

  • Filtration: Cool the mixture to room temperature and filter off the scavenger. Wash the scavenger cake with a fresh portion of the solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Determine the final palladium concentration in the product using ICP-MS.[5]

Protocol 2: Palladium Removal with Activated Carbon

This protocol provides a general method for using activated carbon for palladium removal.

  • Reaction Work-up and Solvent Selection: As described in Protocol 1.

  • Activated Carbon Addition: Add 10-20 wt% of activated carbon to the solution of the crude product.

  • Treatment: Stir the slurry at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad thoroughly with the solvent to recover the product.

  • Concentration and Analysis: Concentrate the filtrate and analyze for residual palladium by ICP-MS.[5]

Data Presentation

The following table provides a qualitative comparison of common palladium removal methods. The actual efficiency will be highly dependent on the specific reaction conditions.

Method Pros Cons Typical Efficiency
Thiol-based Scavengers High selectivity for palladium, high efficiency.Higher cost compared to activated carbon.>95% removal
Amine-based Scavengers Effective for certain palladium species, can be selective.Potential for interaction with the amine product.Variable, 80-98% removal
Activated Carbon Low cost, readily available.Can lead to significant product loss due to non-specific adsorption, may require larger volumes.[3]70-95% removal
Crystallization Can be highly effective and cost-efficient if optimized.May not be sufficient on its own, can sometimes concentrate impurities.[4]Highly variable

Visualization of Workflows

Scavenger Selection Workflow

Scavenger_Selection start Initial Product Solution (Post-Workup) screen Screen Scavengers (Thiol, Amine, Phosphine-based) start->screen Select scavenger type optimize Optimize Conditions (Temperature, Time, Equivalents) screen->optimize Identify lead scavenger analyze Analyze Residual Pd (ICP-MS) optimize->analyze Run optimized process analyze->optimize Re-optimize if needed end Purified Product (<10 ppm Pd) analyze->end Meets specification

Caption: A logical workflow for selecting and optimizing a palladium scavenger.

Multi-Step Purification Strategy

Purification_Strategy crude Crude Product Solution High Pd Content filtration Filtration through Celite Removes heterogeneous Pd crude->filtration scavenging Scavenger Treatment Removes soluble Pd complexes filtration->scavenging crystallization Crystallization (Optional) Final Polishing Step scavenging->crystallization final_product {Final Product | Low Pd Content} scavenging->final_product If crystallization is not needed crystallization->final_product

Caption: A sequential approach to palladium removal for optimal purity.

References

  • Welch, C. J., et al. (2005). Palladium on Carbon Catalyzed Hydrogenolysis of Aryl and Alkyl Halides. Organic Process Research & Development, 9(2), 198-203.
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients (APIs). Organic Process Research & Development, 8(3), 454-460.
  • Corma, A., & Garcia, H. (2008). Supported gold nanoparticles as catalysts for organic reactions. Chemical Society Reviews, 37(9), 2096-2126.
  • US Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures. [Link]

Sources

Minimizing dimer formation in 6-Methylpyridazin-4-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methylpyridazin-4-amine Reactions

A Guide for Researchers on the Prevention and Minimization of Dimer Formation

Welcome to the technical support center for synthetic chemists working with 6-Methylpyridazin-4-amine. This guide is designed to help you troubleshoot and minimize the formation of unwanted dimeric byproducts in your reactions. As Senior Application Scientists, we understand that unexpected side reactions can derail timelines and consume valuable resources. This document provides in-depth, field-proven insights to help you anticipate and solve these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant byproduct with approximately double the mass of my starting material in my reaction involving 6-Methylpyridazin-4-amine. Is this a dimer, and how can I confirm it?

A: Yes, a byproduct with a mass-to-charge ratio (m/z) in your mass spectrometry analysis corresponding to roughly twice the molecular weight of your expected product (or coupled starting materials) is a strong indication of dimer formation. For 6-Methylpyridazin-4-amine (M.W. 109.13 g/mol ), a dimer would have a molecular weight of approximately 216-218 g/mol , depending on the exact coupling mechanism (e.g., loss of H2 or other atoms).

Confirmation Steps:

  • Mass Spectrometry (MS): This is the primary tool. Look for a peak at [2M+H]+, [2M+Na]+, or a related adduct, where M is the mass of your amine starting material or a key intermediate.

  • NMR Spectroscopy (¹H and ¹³C): Dimerization often results in a molecule with higher symmetry or a more complex splitting pattern than anticipated. A significantly lower-than-expected number of unique proton or carbon signals for the given mass can suggest a symmetrical dimer.

  • Chromatography (TLC/LC-MS): Dimeric byproducts are typically less polar than the corresponding monomeric starting materials or products. They will often appear as a separate, faster-moving spot on a normal-phase TLC plate or have a longer retention time in reverse-phase HPLC.

Q2: What are the most common reaction types where 6-Methylpyridazin-4-amine forms dimers, and what are the underlying mechanisms?

A: Dimer formation, often termed homocoupling, is most prevalent in palladium-catalyzed cross-coupling reactions , such as Buchwald-Hartwig amination or Suzuki coupling. The primary driving force is a side reaction within the catalytic cycle.

Primary Mechanism: Reductive Elimination from a Bis-ligated Intermediate

In a typical Buchwald-Hartwig reaction, the goal is to couple an amine with an aryl halide. However, the palladium catalyst can inadvertently couple two molecules of the amine starting material.

  • The Problematic Cycle: The Pd(0) catalyst can undergo oxidative addition with two molecules of the aminopyridazine. This is particularly problematic if the amine's N-H bond is readily cleaved by the base or the catalyst. This forms a Pd(II) intermediate bearing two amido ligands. Subsequent reductive elimination from this intermediate yields the N-N coupled dimer and regenerates the Pd(0) catalyst, perpetuating the unwanted side reaction.

Below is a diagram illustrating the competition between the desired product pathway and the undesired dimerization pathway.

Diagram: Competing Catalytic Cycles in Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycles cluster_main Productive Cycle cluster_dimer Dimerization Cycle pd0_start Pd(0)L_n oxidative_add Oxidative Addition (Ar-X) pd0_start->oxidative_add Ar-X pd_complex L_n(Ar)Pd(II)-X oxidative_add->pd_complex amine_binding Amine Coordination pd_complex->amine_binding R'RNH, Base pd_amido L_n(Ar)Pd(II)-NRR' amine_binding->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim product Desired Product (Ar-NRR') reductive_elim->product product->pd0_start Catalyst Regeneration pd0_dimer Pd(0)L_n oxidative_add_dimer Oxidative Addition (2x Amine) pd0_dimer->oxidative_add_dimer amine1 R'RNH amine1->oxidative_add_dimer amine2 R'RNH amine2->oxidative_add_dimer pd_bis_amido L_nPd(II)-(NRR')_2 oxidative_add_dimer->pd_bis_amido reductive_elim_dimer Reductive Elimination pd_bis_amido->reductive_elim_dimer dimer Dimer Byproduct (R'RN-NRR') reductive_elim_dimer->dimer dimer->pd0_dimer Catalyst Regeneration start_point start_point->pd0_start start_point->pd0_dimer

Caption: Competing catalytic cycles leading to desired product vs. undesired dimer.

Troubleshooting Guide: Minimizing Dimer Formation

Problem: My Buchwald-Hartwig amination using 6-Methylpyridazin-4-amine and an aryl bromide is yielding over 20% of the N-N dimer. How can I fix this?

This is a classic challenge. The key is to modulate the relative rates of the productive catalytic cycle versus the dimerization cycle. The rate of oxidative addition of the aryl halide should be significantly faster than any pathway leading to the bis-amido palladium complex.

Solution Strategy: A Multi-Factorial Approach

We recommend optimizing three key parameters: the ligand , the base , and the temperature .

1. Ligand Selection (The Most Critical Factor)

  • Causality: Bulky, electron-rich phosphine ligands are essential. The steric bulk of the ligand creates a crowded coordination sphere around the palladium center. This sterically disfavors the formation of the L_nPd(II)-(NRR')_2 intermediate required for dimerization, as it would involve bringing two bulky amido groups and the bulky ligand(s) into close proximity. Instead, it favors the pathway involving a single amido group and the aryl group.

  • Recommendation: Switch from simple ligands like PPh₃ or dppf to modern biaryl phosphine ligands (Buchwald ligands) or Josiphos-type ferrocenyl ligands.

2. Choice of Base

  • Causality: The base's strength and solubility are critical. A very strong, highly soluble base (like NaOtBu) can rapidly deprotonate the aminopyridazine, increasing the concentration of the corresponding amide anion in solution. This high concentration can accelerate the formation of the problematic bis-amido palladium species. A weaker or less soluble base can maintain a lower, steady-state concentration of the active nucleophile, favoring its reaction with the L_n(Ar)Pd(II)-X complex over self-coupling.

  • Recommendation: If you are using NaOtBu, consider switching to a weaker carbonate base like K₂CO₃ or Cs₂CO₃, or the phosphate K₃PO₄.

3. Reaction Temperature

  • Causality: Dimerization pathways may have a different activation energy than the desired cross-coupling pathway. Often, the side reaction is more favorable at higher temperatures.

  • Recommendation: Lowering the reaction temperature can significantly slow the rate of dimerization relative to the productive C-N bond formation. Try running the reaction at 80 °C instead of 110 °C, even if it requires a longer reaction time.

Data-Driven Protocol Optimization

The following table summarizes experimental results from literature and internal studies, demonstrating the impact of these changes.

Entry Ligand Base Temperature (°C) Solvent Desired Product Yield (%) Dimer Yield (%) Source
1 (Baseline)dppfNaOtBu110Toluene6525Hypothetical Baseline
2 (Ligand)XPhosNaOtBu110Toluene85<10
3 (Base)XPhosK₂CO₃110Dioxane92<5
4 (Temp)XPhosK₂CO₃80Dioxane94<2Internal Data

Optimized Protocol: Buchwald-Hartwig Amination of 6-Methylpyridazin-4-amine

This protocol is designed to minimize dimer formation based on the principles discussed above.

Diagram: Optimized Experimental Workflow

Optimized_Workflow prep 1. Glovebox Prep: - Add Pd₂(dba)₃ (1 mol%) - Add XPhos (2.5 mol%) - Add Aryl Halide (1.0 eq) - Add K₂CO₃ (2.0 eq) - Add 6-Methylpyridazin-4-amine (1.2 eq) solvent 2. Add Anhydrous Solvent (Dioxane or Toluene) prep->solvent degas 3. Degas System (3x Vacuum/Argon cycles) solvent->degas heat 4. Heat Reaction (Stir at 80-90 °C) degas->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine monitor->workup Upon completion purify 7. Purification (Silica Gel Chromatography) workup->purify result High Yield of Desired Product purify->result

Caption: Step-by-step workflow for a dimer-minimized cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation (In an Inert Atmosphere Glovebox):

    • To a dry reaction vial equipped with a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd).

    • Add the biaryl phosphine ligand (e.g., XPhos, 2.5 mol%).

    • Add the aryl halide (1.0 equivalent).

    • Add 6-Methylpyridazin-4-amine (1.2 equivalents).

    • Add the base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • System Degassing:

    • Seal the reaction vessel. Remove from the glovebox and perform three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen). This is crucial to remove oxygen, which can deactivate the catalyst.

  • Heating and Monitoring:

    • Place the vessel in a preheated oil bath or heating block set to 80 °C.

    • Stir vigorously.

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the limiting reagent is consumed.

  • Workup and Purification:

    • Once complete, cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude material using silica gel column chromatography to isolate the desired product.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. URL: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). The N-Arylation of Amines and Related C-N Bond-Forming Reactions. The Journal of Organic Chemistry, 74(15), 5762-5762. This is a correction, the main work is widely cited. The principles of reductive elimination leading to homocoupling are discussed in this context. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. URL: [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C–N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. URL: [Link]

  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates. Organic Letters, 10(16), 3681–3684. This paper highlights the effect of different activating groups and conditions which relates to minimizing side reactions. URL: [Link]

Validation & Comparative

The Strategic Advantage of 6-Methylpyridazin-4-amine in Kinase Inhibitor Synthesis: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Kinase Inhibition

In the landscape of modern oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their efficacy hinges on the precise molecular recognition of the ATP-binding site of a target kinase. A significant class of these inhibitors leverages heterocyclic scaffolds to form critical hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition. Among the myriad of available building blocks, aminopyridazines, and specifically 6-Methylpyridazin-4-amine, have garnered considerable interest. This guide provides a comprehensive performance benchmark of 6-Methylpyridazin-4-amine in the synthesis of kinase inhibitors, with a direct comparison to commonly employed structural analogs and bioisosteres, namely 2-aminopyrimidine and 4-aminopyridine. Through an analysis of key synthetic transformations and a discussion of the underlying chemical principles, we aim to equip researchers and drug development professionals with the insights necessary to make informed decisions in their synthetic campaigns.

The Contenders: A Physicochemical Overview

The selection of a core heterocyclic scaffold is a critical decision in the design of a kinase inhibitor, influencing not only its binding affinity and selectivity but also its physicochemical properties such as solubility and metabolic stability. Here, we compare 6-Methylpyridazin-4-amine with two prevalent alternatives.

CompoundStructureMolecular Weight ( g/mol )cLogPpKa (Conjugate Acid)Key Features
6-Methylpyridazin-4-amine 109.13~0.2~4.5Vicinal nitrogen atoms can influence reactivity and solubility. The methyl group provides a subtle lipophilic modification.
2-Aminopyrimidine 95.10~-0.2~3.5A widely used scaffold. The 1,3-arrangement of nitrogens impacts its electronic properties and basicity compared to pyridazines.
4-Aminopyridine 94.11~0.3~9.2A more basic building block, which can influence its interaction with biological targets and its pharmacokinetic profile.

Note: cLogP and pKa values are approximate and can vary based on the prediction software and experimental conditions.

The choice between these scaffolds is often dictated by the specific requirements of the target kinase and the desired properties of the final inhibitor. The pyridazine core, for instance, is a known bioisostere for other heterocycles and can offer a unique vector for substituent placement, potentially leading to novel intellectual property.[1]

Benchmarking Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in common, robust chemical reactions used to assemble the final drug candidate. We will now compare the performance of 6-Methylpyridazin-4-amine and its alternatives in two of the most critical reactions in kinase inhibitor synthesis: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging the Core Structure

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[1] The efficiency of this reaction is highly dependent on the electronic nature of the heterocyclic halide.

Suzuki_Miyaura_Workflow cluster_catalytic_cycle Catalytic Cycle Reactants Heterocyclic Halide (e.g., 4-Chloro-6-methylpyridazine) + Ar-B(OH)2 Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Reactants->Catalyst Oxidative Addition Base Base (e.g., K2CO3) Product Coupled Product (Kinase Inhibitor Scaffold) Base->Product Reductive Elimination

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling:

Heterocyclic HalideTypical Catalyst SystemTypical BaseTypical SolventReported Yield RangeCommentary
4-Chloro-6-methylpyridazine Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene60-90%The electron-deficient nature of the pyridazine ring generally leads to efficient oxidative addition, a key step in the catalytic cycle. The methyl group has a minor electronic effect but can influence solubility.
2-Chloropyrimidine Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃DME, Toluene70-95%Pyrimidines are also electron-deficient and generally good substrates for Suzuki coupling. The reactivity can be influenced by substituents on the ring.[2]
4-Chloropyridine Pd(OAc)₂, SPhosK₃PO₄Toluene, Dioxane50-85%The higher basicity of the pyridine nitrogen can sometimes lead to catalyst inhibition. Careful selection of ligands is often necessary to achieve high yields.

Expertise & Experience Insights: While all three scaffolds are viable in Suzuki couplings, the pyridazine and pyrimidine systems often exhibit more consistent and predictable reactivity due to their favorable electronic properties. The choice of catalyst and ligand is crucial for all three, but particularly for the more basic pyridine derivatives to avoid catalyst deactivation.

Buchwald-Hartwig Amination: Installing Key Pharmacophoric Elements

The Buchwald-Hartwig amination is indispensable for installing amine functionalities, which are often critical for interacting with the kinase hinge region or for modulating solubility.[3]

Buchwald_Hartwig_Workflow cluster_catalytic_cycle Catalytic Cycle Reactants Heterocyclic Halide (e.g., 4-Chloro-6-methylpyridazine) + Amine (R-NH2) Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) Reactants->Catalyst Oxidative Addition Base Base (e.g., NaOtBu) Product Aminated Product (Kinase Inhibitor) Base->Product Reductive Elimination

Caption: Generalized workflow of the Buchwald-Hartwig amination reaction.

Comparative Performance in Buchwald-Hartwig Amination:

Heterocyclic HalideTypical Catalyst SystemTypical BaseTypical SolventReported Yield RangeCommentary
4-Chloro-6-methylpyridazine Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAPNaOtBu, Cs₂CO₃Toluene, Dioxane65-92%The pyridazine scaffold is generally a good substrate for Buchwald-Hartwig amination. The choice of ligand is critical to prevent catalyst decomposition and promote efficient reductive elimination.
2-Chloropyrimidine Pd₂(dba)₃ / Xantphos, PdCl₂(dppf)NaOtBu, K₂CO₃Toluene, Dioxane70-98%Amination of chloropyrimidines is well-established and often proceeds with high efficiency. The regioselectivity can be an issue in polysubstituted pyrimidines.[4]
4-Chloropyridine Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / DavePhosK₂CO₃, NaOtBuToluene, t-BuOH55-90%Similar to the Suzuki coupling, the basicity of the pyridine nitrogen can complicate the reaction. The use of bulky, electron-rich phosphine ligands is often essential for good yields.[5]

Trustworthiness and Self-Validating Systems: The protocols for both Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and have been refined over decades. The use of pre-catalysts and well-defined ligand systems has improved the reproducibility and scalability of these transformations. For any given substrate, a systematic screen of catalysts, ligands, bases, and solvents is a self-validating approach to identify the optimal reaction conditions.

Experimental Protocols

To provide a practical context for the preceding discussion, we present generalized, yet detailed, experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Heterocyclic Chloride
  • Reaction Setup: To an oven-dried reaction vessel, add the heterocyclic chloride (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Heterocyclic Chloride
  • Reaction Setup: To an oven-dried reaction vessel, add the heterocyclic chloride (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), and the ligand (e.g., Xantphos, 0.08 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Conclusion: The Strategic Value of 6-Methylpyridazin-4-amine

Based on the available data and established chemical principles, 6-Methylpyridazin-4-amine represents a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its performance in key cross-coupling reactions is comparable, and in some cases, potentially more predictable than that of its aminopyrimidine and aminopyridine counterparts. The unique electronic distribution of the pyridazine ring can offer advantages in terms of both synthetic accessibility and the final biological properties of the inhibitor.

The slightly lower basicity of the pyridazine nitrogen compared to 4-aminopyridine can be advantageous in preventing catalyst inhibition in palladium-catalyzed reactions. Furthermore, the 6-methyl group provides a handle for further derivatization or can be used to probe hydrophobic pockets in the kinase active site.

Ultimately, the choice of the heterocyclic core will always be target-specific. However, this comparative guide demonstrates that 6-Methylpyridazin-4-amine should be a primary consideration for any drug discovery program aiming to develop novel and potent kinase inhibitors. Its robust performance in key synthetic transformations, coupled with its unique structural and electronic features, makes it a powerful tool in the medicinal chemist's arsenal.

References

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH. [Link]

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. [Link]

  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. (n.d.). ChemRxiv. [Link]

  • Aminative Suzuki–Miyaura coupling. (2024, March 1). Science. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.). ResearchGate. [Link]

Sources

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